molecular formula C10H8F3NO B13049546 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one

4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one

Cat. No.: B13049546
M. Wt: 215.17 g/mol
InChI Key: YUHYPFQCLRPRSX-UHFFFAOYSA-N
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Description

4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H8F3NO. It is a pyrrolidinone derivative characterized by the presence of a trifluorophenyl group attached to the pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2,4,5-trifluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is obtained through purification processes such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group may play a crucial role in its binding affinity and selectivity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. This distinct structure may result in different properties and applications compared to similar compounds .

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

4-(2,4,5-trifluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H8F3NO/c11-7-3-9(13)8(12)2-6(7)5-1-10(15)14-4-5/h2-3,5H,1,4H2,(H,14,15)

InChI Key

YUHYPFQCLRPRSX-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=C(C=C2F)F)F

Origin of Product

United States

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